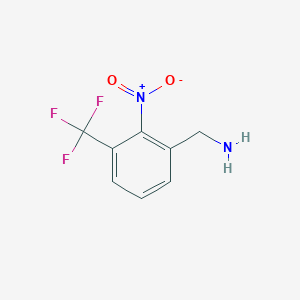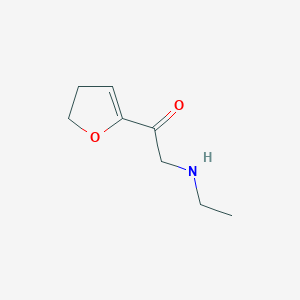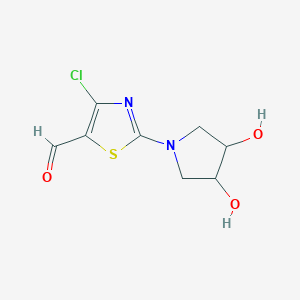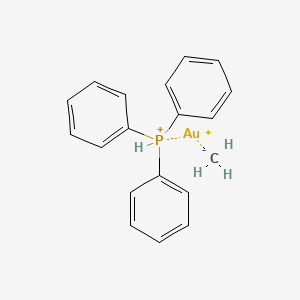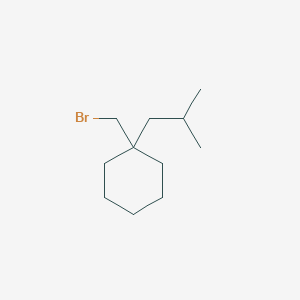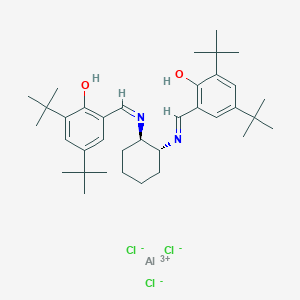
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride is a complex organometallic compound It is known for its unique structure, which includes aluminum coordinated to a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride typically involves the following steps:
Preparation of Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of Aluminum Complex: The Schiff base ligand is then reacted with an aluminum source, such as aluminum chloride, in a suitable solvent like dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and solvents, and maintaining an inert atmosphere to prevent contamination and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Substitution: The ligand environment around the aluminum center can be modified through substitution reactions with other ligands or reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Substitution: Reagents such as halides, phosphines, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum-ligand complexes.
Aplicaciones Científicas De Investigación
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a biochemical probe.
Mecanismo De Acción
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride exerts its effects involves coordination chemistry principles. The aluminum center can coordinate with various substrates, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups and the rigidity of the cyclohexane backbone contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoiron(III)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminonickel(II)chloride
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride lies in its aluminum center, which imparts distinct catalytic properties compared to its iron, cobalt, and nickel analogs. The aluminum complex is particularly effective in reactions requiring Lewis acid catalysis, whereas the other metal complexes may exhibit different reactivity patterns due to their varying electronic and coordination properties.
Propiedades
Fórmula molecular |
C36H54AlCl3N2O2 |
|---|---|
Peso molecular |
680.2 g/mol |
Nombre IUPAC |
aluminum;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m1..../s1 |
Clave InChI |
LLAWSRITXLDNBP-ZYOJYBKFSA-K |
SMILES isomérico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
